molecular formula C9H9BF4O3 B2889433 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2096332-76-0

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No. B2889433
CAS RN: 2096332-76-0
M. Wt: 251.97
InChI Key: HLNNKYHTOVDUGK-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H9BF4O3 . It has a molecular weight of 251.97 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BF4O3/c1-2-17-5-3-6 (9 (12,13)14)8 (11)7 (4-5)10 (15)16/h3-4,15-16H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Chemical Reactions Analysis

Boronic acids, including 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a solid compound . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in “5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological properties of drug molecules, making them more effective . For example, Travoprost, a potent prostaglandin F receptor agonist used for the treatment of glaucoma, contains a trifluoromethyl group .

Organic Synthesis

“5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in organic synthesis . It can undergo various reactions, such as lithiation and reaction with electrophiles , to form new compounds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry to create carbon-carbon bonds, which are crucial in the synthesis of many complex organic molecules .

Rhodium-Catalyzed Addition Reactions

“5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid” can also participate in rhodium-catalyzed addition reactions . These reactions are useful in the synthesis of various organic compounds .

Microwave-Assisted Petasis Reactions

This compound can be used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that can be used to synthesize a wide range of organic compounds .

Synthesis of Biologically Active Molecules

“5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid” can be used in the synthesis of biologically active molecules . These molecules have potential applications in various fields, including medicine and biology .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . They interact with palladium catalysts during these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c1-2-17-5-3-6(9(12,13)14)8(11)7(4-5)10(15)16/h3-4,15-16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNNKYHTOVDUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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